

An In-depth Spectroscopic Guide to Methoxyphenylethylamine Isomers

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Compound of Interest

Compound Name: **Methoxyphenylethylamine**

Cat. No.: **B8523189**

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This technical guide provides a comprehensive overview of the spectroscopic data for the ortho-, meta-, and para-isomers of **methoxyphenylethylamine**. Designed for researchers, scientists, and drug development professionals, this document presents detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a comparative format. Furthermore, it outlines the experimental protocols for acquiring this data and includes visualizations of the analytical workflows.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **2-methoxyphenylethylamine**, **3-methoxyphenylethylamine**, and **4-methoxyphenylethylamine**, facilitating a direct comparison of their characteristic signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are powerful tools for elucidating the precise connectivity of atoms within a molecule. The chemical shifts (δ) are highly sensitive to the electronic environment of the nuclei, providing a unique fingerprint for each isomer.

Table 1: ^1H NMR Spectroscopic Data (Chemical Shifts in ppm)

Proton	2-Methoxyphenylethyl amine	3-Methoxyphenylethyl amine	4-Methoxyphenylethyl amine
-OCH ₃	3.81 (s)	3.79 (s)	3.78 (s)
-CH ₂ - (aliphatic)	2.89 (t)	2.88 (t)	2.85 (t)
-CH ₂ -N (aliphatic)	3.01 (t)	2.99 (t)	2.97 (t)
Aromatic H	6.85-7.20 (m)	6.75-7.25 (m)	6.84 (d), 7.12 (d)
-NH ₂	1.4 (br s)	1.5 (br s)	1.3 (br s)

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

Carbon	2-Methoxyphenylethyl amine	3-Methoxyphenylethyl amine	4-Methoxyphenylethyl amine
-OCH ₃	55.2	55.1	55.2
-CH ₂ - (aliphatic)	34.0	38.9	38.0
-CH ₂ -N (aliphatic)	42.5	42.9	42.9
Aromatic C-O	157.5	159.8	158.1
Aromatic C-C	127.9	141.2	131.9
Aromatic C-H	110.4, 120.7, 127.3, 130.2	111.9, 114.9, 121.5, 129.5	114.0, 129.8

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands (in cm⁻¹)

Vibrational Mode	2-Methoxyphenylethyl amine	3-Methoxyphenylethyl amine	4-Methoxyphenylethyl amine
N-H stretch (amine)	~3360, ~3290 (two bands for primary amine)	~3360, ~3290	~3350, ~3280
C-H stretch (aromatic)	~3060, ~3000	~3050, ~3000	~3025
C-H stretch (aliphatic)	~2930, ~2850	~2930, ~2850	~2930, ~2850
C=C stretch (aromatic)	~1600, ~1495	~1600, ~1490	~1610, ~1510
N-H bend (amine)	~1580	~1580	~1585
C-O stretch (aryl ether)	~1245	~1260	~1245
C-N stretch (amine)	~1030	~1040	~1035
Out-of-plane C-H bend (aromatic substitution)	~750 (ortho)	~780, ~690 (meta)	~830 (para)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The fragmentation pattern provides valuable information about the structure of the molecule.

Table 4: Key Mass Spectral Fragments (m/z)

Isomer	Molecular Ion (M ⁺)	Base Peak	Major Fragments
2-Methoxyphenylethylamine	151	121	91, 77, 30
3-Methoxyphenylethylamine	151	121	91, 77, 30
4-Methoxyphenylethylamine	151	121	91, 77, 30

The primary fragmentation pathway for all three isomers involves the benzylic cleavage to lose the ethylamine side chain, resulting in a stable methoxybenzyl cation at m/z 121. Further fragmentation of this ion can lead to the loss of a methyl radical to give a fragment at m/z 106, or the loss of carbon monoxide to give a fragment at m/z 93. The peak at m/z 30 corresponds to the $[\text{CH}_2\text{NH}_2]^+$ fragment from the cleavage of the C-C bond adjacent to the nitrogen atom.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the **methoxyphenylethylamine** isomer is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in a 5 mm NMR tube.
- Instrumentation: Spectra are acquired on a 400 MHz or 500 MHz NMR spectrometer.
- ^1H NMR Acquisition:
 - A standard one-dimensional proton NMR spectrum is acquired.
 - Typical parameters include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and an accumulation of 8-16 scans.

- Data processing involves Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm).
- ^{13}C NMR Acquisition:
 - A proton-decoupled carbon-13 NMR spectrum is acquired.
 - Typical parameters include a spectral width of 200-250 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2-5 seconds, and an accumulation of 512-2048 scans.
 - Data processing is similar to the ^1H spectrum. Chemical shifts are referenced to the solvent peak (e.g., CDCl_3 at 77.16 ppm).

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the liquid or solid sample is placed directly onto the diamond crystal of the ATR accessory.
- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.
- Data Acquisition:
 - A background spectrum of the empty ATR crystal is recorded.
 - The sample is placed on the crystal, and the sample spectrum is recorded.
 - Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} .
 - The spectrum is recorded in the range of $4000\text{-}400 \text{ cm}^{-1}$. The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm^{-1}).

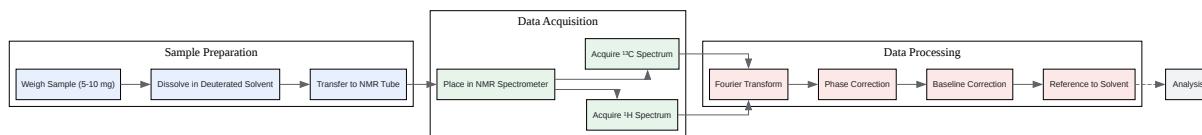
Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) or direct infusion. For GC-MS, a dilute solution of the analyte is injected into the GC, where it is vaporized and separated on a capillary column before entering the mass spectrometer.

- Ionization: Electron Ionization (EI) is typically used at a standard energy of 70 eV.
- Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to separate the ions based on their mass-to-charge ratio.
- Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at different m/z values.

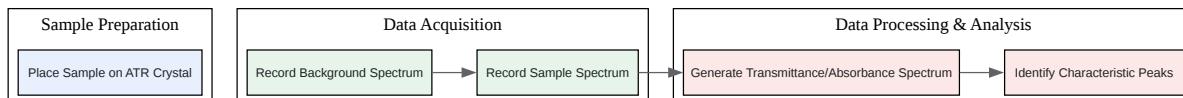
Visualizations

The following diagrams illustrate the general experimental workflows for the spectroscopic analysis of **methoxyphenylethylamine** isomers.



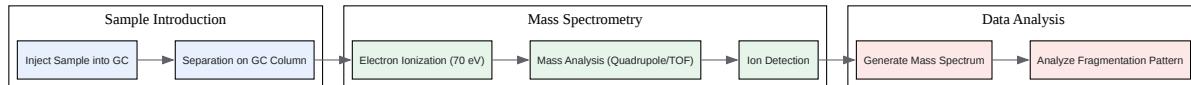
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NMR Spectroscopy Experimental Workflow



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GC-MS Experimental Workflow

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